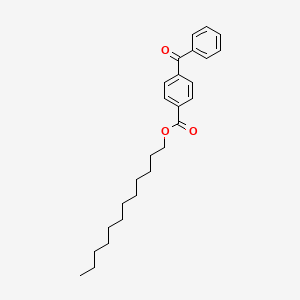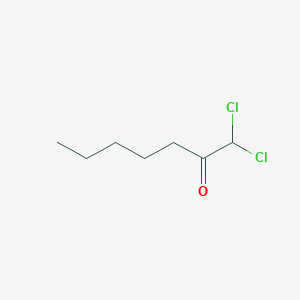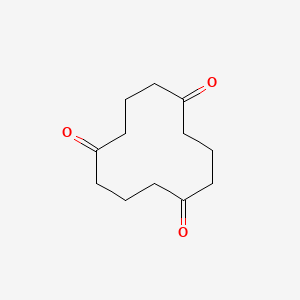
Cyclododecane-1,5,9-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclododecane-1,5,9-trione is a cyclic ketone with a twelve-membered ring structure It is a derivative of cyclododecane, where three carbonyl groups are positioned at the 1, 5, and 9 positions of the ring
準備方法
Synthetic Routes and Reaction Conditions
Cyclododecane-1,5,9-trione can be synthesized through the oxidation of cyclododecane-1,5,9-triol. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an organic solvent like acetone or dichloromethane, and the temperature is maintained at around 0-25°C to ensure the selective formation of the trione.
Industrial Production Methods
Industrial production of this compound involves the large-scale oxidation of cyclododecane-1,5,9-triol using environmentally friendly oxidizing agents. The process is optimized to achieve high yields and purity of the final product. The reaction is typically conducted in a continuous flow reactor to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Cyclododecane-1,5,9-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dodecanedioic acid.
Reduction: Reduction of the trione can yield cyclododecane-1,5,9-triol.
Substitution: The carbonyl groups can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Cyclododecane-1,5,9-triol.
Substitution: Tertiary alcohols.
科学的研究の応用
Cyclododecane-1,5,9-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a structural analog of natural cyclic ketones.
Medicine: Explored for its potential use in drug development due to its unique ring structure and reactivity.
Industry: Utilized in the production of high-performance polymers and materials.
作用機序
The mechanism of action of cyclododecane-1,5,9-trione involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Cyclododecane: A twelve-membered ring hydrocarbon with no carbonyl groups.
Cyclododecatriene: A twelve-membered ring with three double bonds.
Cyclododecanone: A twelve-membered ring with a single carbonyl group.
Uniqueness
Cyclododecane-1,5,9-trione is unique due to the presence of three carbonyl groups, which impart distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
57147-55-4 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
cyclododecane-1,5,9-trione |
InChI |
InChI=1S/C12H18O3/c13-10-4-1-5-11(14)7-3-9-12(15)8-2-6-10/h1-9H2 |
InChIキー |
LPIYDQORFFTRDE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCCC(=O)CCCC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)

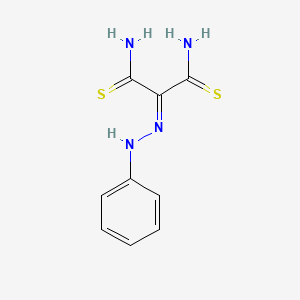
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)
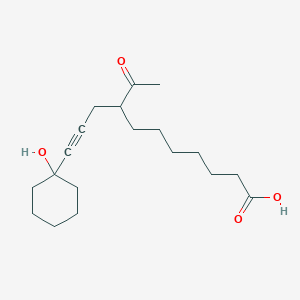
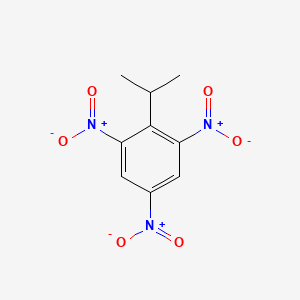
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
